4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzaldehyde group substituted with a methoxy group and a propoxy chain linked to a dimethylphenoxy moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of 3,5-dimethylphenol, which is then reacted with 3-chloropropanol in the presence of a base to form 3-(3,5-dimethylphenoxy)propanol. This intermediate is then subjected to a Williamson ether synthesis with 4-hydroxy-3-methoxybenzaldehyde to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its aromatic aldehyde structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic structure allows for π-π interactions with aromatic amino acids in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
- 4-[3-(3,5-dimethylphenoxy)propoxy]benzaldehyde
- 4-[3-(3,5-dimethylphenoxy)propoxy]-3-hydroxybenzaldehyde
Uniqueness
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific positioning of the methoxy group on the benzaldehyde ring, which can influence its reactivity and interaction with biological targets. The presence of the dimethylphenoxy group also adds steric and electronic effects that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-14-9-15(2)11-17(10-14)22-7-4-8-23-18-6-5-16(13-20)12-19(18)21-3/h5-6,9-13H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVKECDFFLRQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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